molecular formula C22H20N2OS B11209288 3-(2,4-dimethylbenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

3-(2,4-dimethylbenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B11209288
M. Wt: 360.5 g/mol
InChI Key: ZUXNOQOMZYKCJA-UHFFFAOYSA-N
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Description

3-[(2,4-DIMETHYLPHENYL)METHYL]-7-(4-METHYLPHENYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core substituted with 2,4-dimethylphenyl and 4-methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-DIMETHYLPHENYL)METHYL]-7-(4-METHYLPHENYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. The starting materials often include 2,4-dimethylbenzyl chloride and 4-methylbenzylamine, which undergo a series of reactions such as nucleophilic substitution, cyclization, and condensation to form the final product. The reaction conditions may vary, but they generally involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The process optimization includes controlling parameters like temperature, pressure, and reaction time to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-DIMETHYLPHENYL)METHYL]-7-(4-METHYLPHENYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogenated derivatives can be synthesized using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(2,4-DIMETHYLPHENYL)METHYL]-7-(4-METHYLPHENYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **3-[(2,4-DIMETHYLPHENYL)METHYL]-7-(4-METHYLPHENYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE
  • N-(2,4-DIMETHYLPHENYL)FORMAMIDE
  • (3,4-DIMETHYLPHENYL)-(4-METHYLPHENYL)METHANONE

Uniqueness

Compared to similar compounds, 3-[(2,4-DIMETHYLPHENYL)METHYL]-7-(4-METHYLPHENYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE stands out due to its unique thienopyrimidine core and specific substitution pattern

Properties

Molecular Formula

C22H20N2OS

Molecular Weight

360.5 g/mol

IUPAC Name

3-[(2,4-dimethylphenyl)methyl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C22H20N2OS/c1-14-4-7-17(8-5-14)19-12-26-21-20(19)23-13-24(22(21)25)11-18-9-6-15(2)10-16(18)3/h4-10,12-13H,11H2,1-3H3

InChI Key

ZUXNOQOMZYKCJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=C(C=C(C=C4)C)C

Origin of Product

United States

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